2-(1-哌啶基)苯甲酸

描述

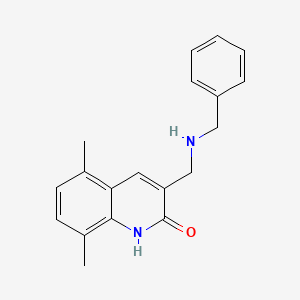

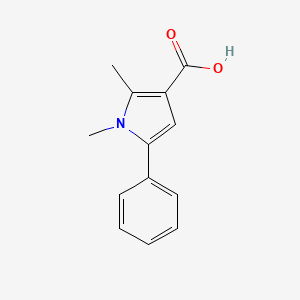

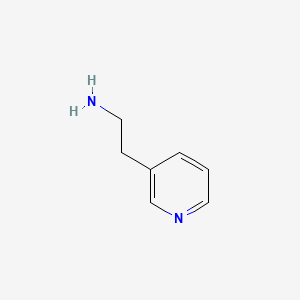

2-(1-piperidinyl)Benzoic acid is a chemical compound that is part of the piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and benzoic acid is a simple aromatic carboxylic acid. The combination of these two structures forms a compound that may have various biological activities and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and often involves multiple steps. For instance, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, was developed from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, which resulted in an improved yield compared to previous methods . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups to enhance anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-acetylcholinesterase activity . The molecular structure of a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, was characterized using various spectroscopic techniques, and its conformational preferences were investigated through Potential Energy Scan (PES) studies .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the synthesis of arieianal, a complex prenylated benzoic acid from Piper arieianum, involved a convergent sequence that joined a functionalized diterpenoid chain to a protected aromatic core, with key steps including selective displacement and stereoselective condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of a three-component complex of piperidine-ethanol, p-hydroxybenzoic acid, and water revealed hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, with water acting as a bridge . The vibrational spectra of this complex were assigned using potential energy distributions (PED), and charge delocalization was analyzed using natural bond orbital (NBO) methods .

科学研究应用

肠功能调节

苯甲酸与2-(1-哌啶基)苯甲酸具有结构相似性,在食品和饲料中被广泛用作抗菌和抗真菌防腐剂。最近的研究突出了它在促进肠功能方面的作用,包括调节酶活性、氧化还原状态、免疫和微生物群落,从而促进消化、吸收和肠道屏障。然而,过量使用可能会损害肠道健康,表明需要平衡使用(Mao et al., 2019)。

抗真菌性质

来自胡椒属植物的化合物,包括戊二烯基苯甲酸衍生物,表现出显著的抗真菌活性。由于这些化合物独特的化学结构,它们可能成为制药或农业杀真菌剂开发的引导物质,暗示了2-(1-哌啶基)苯甲酸衍生物的潜在抗真菌应用(Xu & Li, 2011)。

化学反应和稳定性

研究中哌啶与硝基苯的反应提供了关于亲核芳香取代反应的见解,提供了相关化合物的定量产率。这种反应机制和产物的稳定性突显了2-(1-哌啶基)苯甲酸在合成化学和材料科学中的化学反应性和潜在应用(Pietra & Vitali, 1972)。

环境和健康视角

关于苯甲酸及其衍生物,包括2-(1-哌啶基)苯甲酸的研究引起了人们对其环境存在和潜在健康影响的关注。例如,关于苯甲酸对水质和人类健康的影响的研究需要对其使用进行仔细评估,并建立最大允许浓度以减轻不良影响(Zholdakova et al., 2021)。

药代动力学分析

对不同物种(大鼠、豚鼠和人类)的苯甲酸进行生理药代动力学分析突出了代谢和剂量的变化,为评估膳食暴露和减少物种间不确定性提供了基础性理解。这种分析对于评估医疗和营养背景下2-(1-哌啶基)苯甲酸及其衍生物的安全性和有效性至关重要(Hoffman & Hanneman, 2017)。

安全和危害

未来方向

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in this field could involve the development of new synthesis methods, the discovery of new biological applications, and the design of potential drugs containing the piperidine moiety .

作用机制

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function .

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways .

Pharmacokinetics

It’s known that the adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . The ionization state of the drug in physiological fluids can heavily influence these properties .

Result of Action

It’s known that benzylic compounds can undergo various reactions, leading to changes at the molecular and cellular level .

属性

IUPAC Name |

2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEAZHOLMPKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353227 | |

| Record name | 2-piperidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42093-97-0 | |

| Record name | 2-piperidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

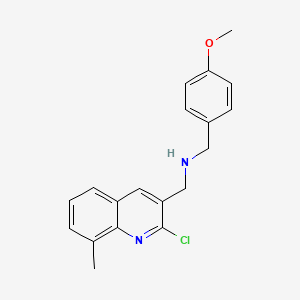

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)